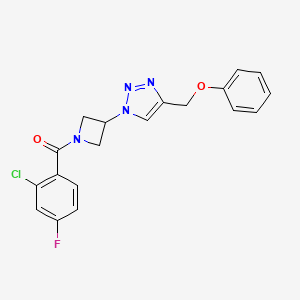
(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and arrangement of its atoms, the types of bonds between the atoms, and its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- A study by Moreno-Fuquen et al. (2019) demonstrated a method for synthesizing related triazole derivatives, showcasing efficient regioselective synthesis techniques applicable to similar compounds (Moreno-Fuquen et al., 2019).
Biological and Antimicrobial Activities :
- Nagaraj et al. (2018) synthesized a series of novel triazole analogues and evaluated their antibacterial activity against various human pathogenic bacteria, indicating the potential of triazole derivatives in antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018).
- Nagamani et al. (2018) reported on the synthesis of novel triazole derivatives and their antimicrobial activity evaluation, contributing to the understanding of the pharmacological potential of such compounds (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Crystallography and Theoretical Studies :
- Ahmed et al. (2020) synthesized triazole derivatives and conducted Hirshfeld surface analysis and DFT calculations, providing insights into molecular interactions and stability relevant to similar compounds (Ahmed et al., 2020).
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) explored the synthesis and structural characterization of isostructural triazole derivatives, offering valuable data for the understanding of molecular configurations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Design and Synthesis Techniques :
- Abosadiya et al. (2018) developed new triazole and triazolidin derivatives, highlighting methods for synthesizing complex molecules with potential pharmaceutical applications (Abosadiya et al., 2018).
Potential Applications in Medical Imaging :
- Wang et al. (2017) synthesized a compound for potential use in PET imaging for Parkinson's disease, demonstrating the broader applications of related compounds in medical diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Investigations into Antifungal Activity :
- Lv et al. (2013) synthesized novel triazole derivatives and evaluated their antifungal activity, contributing to the development of new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-18-8-13(21)6-7-17(18)19(26)24-10-15(11-24)25-9-14(22-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKDXCSJYZBPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)
![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)
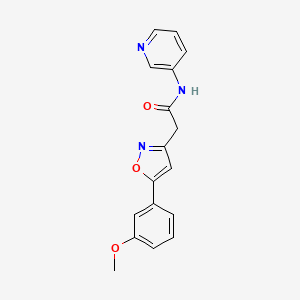
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)
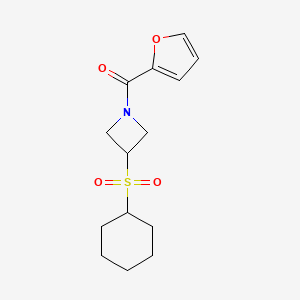
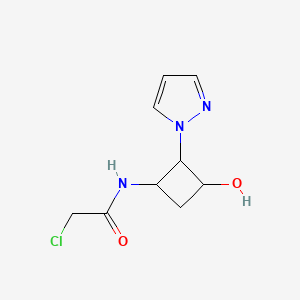
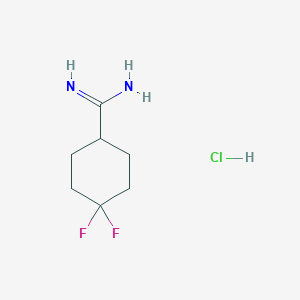
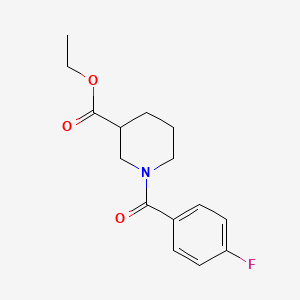
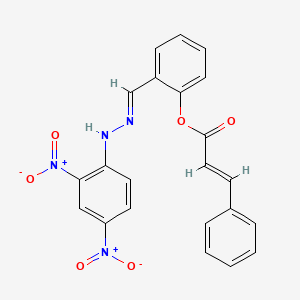
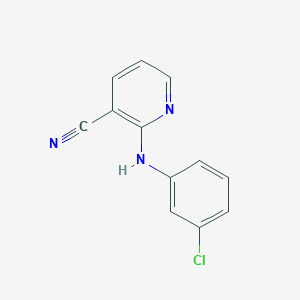
![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)